molecular formula C10H16O B149831 2-Adamantanol CAS No. 700-57-2

2-Adamantanol

Cat. No. B149831
Key on ui cas rn: 700-57-2
M. Wt: 152.23 g/mol
InChI Key: FOWDOWQYRZXQDP-UHFFFAOYSA-N
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Patent
US06881870B2

Procedure details

After the completion of the reaction, the produced liquid was analyzed by means of gas chromatogram (available from Shimadzu GC-14A column, PEG=20 M, capillary column). As a result, there were obtained as the objective products, 93.8 μmol of 1-adamantanol, 22.2 μmol of 2-adamantanone and 75.7 μmol of 2-adamantanol at a yield of 19.2% with selectivity to 2-adamantanone and 2-adamantanol of 51.1%. The performance results are given in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=[O:11])[CH2:8]2.[CH:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[CH:13]1[OH:22])[CH2:19]2>>[C:1]12([OH:22])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH:12]12[CH2:21][CH:16]3[CH2:17][CH:18]([CH2:20][CH:14]([CH2:15]3)[C:13]1=[O:22])[CH2:19]2.[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[OH:11])[CH2:8]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 93.8 μmol
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22.2 μmol
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 75.7 μmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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